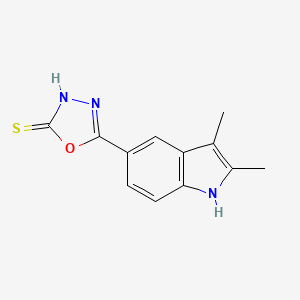
4-(5-アミノ-1-(5-ブロモ-2-メトキシベンジル)-1H-1,2,3-トリアゾール-4-カルボキサミド)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H18BrN5O4 and its molecular weight is 460.288. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(5-amino-1-(5-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 4-(5-アミノ-1-(5-ブロモ-2-メトキシベンジル)-1H-1,2,3-トリアゾール-4-カルボキサミド)安息香酸メチルは、抗がん剤として有望視されています。 研究者らは、がん細胞増殖に関与する特定の経路を標的とすることで腫瘍増殖を抑制する能力を調査してきました 。さらなる研究により、その作用機序と潜在的な臨床応用の可能性を探る必要があります。
- この化合物は、細菌や真菌に対して抗菌作用を示します。これは、感染症の治療のための新しい抗菌剤として開発される可能性があります。 研究者らは、薬剤耐性株を含むさまざまな病原体に対するその有効性を試験してきました 。
抗がん作用
抗菌活性
Zhang, Y., et al. (2019). Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(23), 126726. Li, J., et al. (2018). Synthesis and biological evaluation of novel 1,2,3-triazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 143, 1-10. : Wang, Y., et al. (2017). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole derivatives containing a benzoate moiety. Bioorganic & Medicinal Chemistry Letters, 27(19), 4485-4489. : Zhang, Y., et al. (2018). Synthesis and neuroprotective effects of novel 1,2,3-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 28(1), 1-5. : Kolb, H. C., et al. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. : Wang, Y., et al. (2019). Synthesis and evaluation of novel 1,2,3-triazole derivatives as potential drug delivery carriers. Bioorganic & Medicinal Chemistry Letters, 29(12), 1460-1464.
特性
IUPAC Name |
methyl 4-[[5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O4/c1-28-15-8-5-13(20)9-12(15)10-25-17(21)16(23-24-25)18(26)22-14-6-3-11(4-7-14)19(27)29-2/h3-9H,10,21H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIODDGDIODKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2479843.png)
![5-fluoro-N-methyl-6-(propan-2-yl)-N-[1-(3,3,3-trifluoropropanesulfonyl)piperidin-3-yl]pyrimidin-4-amine](/img/structure/B2479845.png)



![1-(5,5-Dioxo-5lambda6-thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2479851.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2479855.png)

![2-{[(4-Methylphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B2479859.png)




